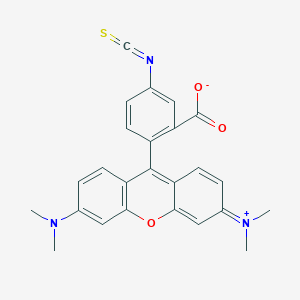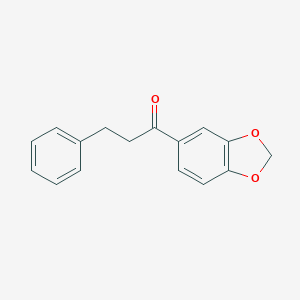
2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl-, also known as MDMA or ecstasy, is a synthetic psychoactive drug that has been widely used recreationally for its euphoric and empathogenic effects. However, in recent years, there has been increasing interest in its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD) and other psychiatric disorders.
Mécanisme D'action
2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- acts primarily by increasing the release of serotonin, dopamine, and norepinephrine in the brain, leading to feelings of euphoria, empathy, and increased sociability. It also has effects on other neurotransmitter systems, including oxytocin, which is associated with social bonding and trust. The exact mechanism of action of 2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- is not fully understood, but it is thought to involve the modulation of neural circuits involved in emotion regulation and social cognition.
Effets Biochimiques Et Physiologiques
2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- has a range of biochemical and physiological effects, including increased heart rate and blood pressure, hyperthermia, dehydration, and electrolyte imbalances. It can also cause neurotoxicity, particularly in the serotonergic system, which may lead to long-term cognitive and emotional deficits. However, the exact nature and extent of these effects are still the subject of debate and further research is needed to fully understand the risks and benefits of 2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- use.
Avantages Et Limitations Des Expériences En Laboratoire
2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- has several advantages for use in laboratory experiments, including its ability to enhance social behavior, promote emotional openness, and reduce fear and anxiety. It is also relatively easy to administer and has a rapid onset of action. However, there are several limitations to its use, including its illicit status, potential neurotoxicity, and the need for specialized equipment and expertise for synthesis and administration.
Orientations Futures
There are several potential future directions for research on 2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl-, including further clinical trials investigating its therapeutic potential, studies on its long-term effects on cognition and emotion, and investigations into its mechanism of action at the molecular and neural circuit levels. There is also growing interest in the use of 2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- as a tool for enhancing empathy and social bonding in healthy individuals, as well as its potential use in the treatment of addiction and other psychiatric disorders. However, further research is needed to fully understand the risks and benefits of 2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- use and to develop safe and effective protocols for its administration.
Méthodes De Synthèse
2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- is synthesized from safrole, a natural compound found in sassafras oil. The synthesis involves several steps, including isomerization, oxidation, and reduction, and requires specialized equipment and expertise. Due to its illicit nature, the synthesis of 2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- is illegal in most countries and is associated with significant health and legal risks.
Applications De Recherche Scientifique
Despite its illicit status, 2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- has been the subject of extensive scientific research in recent years, particularly in the field of psychotherapy. Several clinical trials have investigated the use of 2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl--assisted psychotherapy in the treatment of PTSD, anxiety, depression, and other psychiatric disorders, with promising results. 2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- is thought to enhance the therapeutic process by promoting empathy, reducing fear, and increasing emotional openness.
Propriétés
Numéro CAS |
126266-78-2 |
|---|---|
Nom du produit |
2-Propanone, 1-(1,3-benzodioxol-5-yl)-3-phenyl- |
Formule moléculaire |
C16H14O3 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-yl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C16H14O3/c17-14(8-6-12-4-2-1-3-5-12)13-7-9-15-16(10-13)19-11-18-15/h1-5,7,9-10H,6,8,11H2 |
Clé InChI |
KWERTVJSMBTGIA-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CCC3=CC=CC=C3 |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C(=O)CCC3=CC=CC=C3 |
Autres numéros CAS |
126266-78-2 |
Synonymes |
1-benzo[1,3]dioxol-5-yl-3-phenyl-propan-1-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



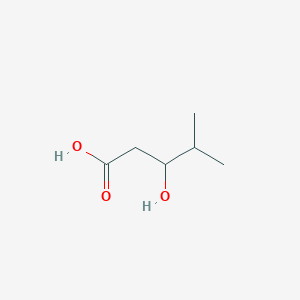
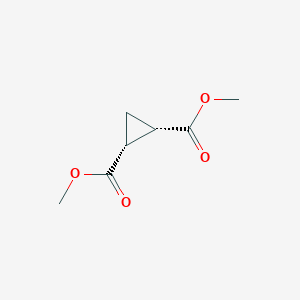
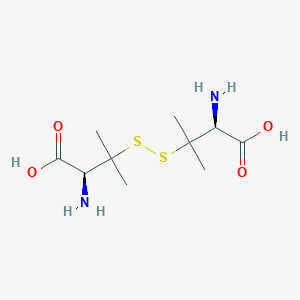
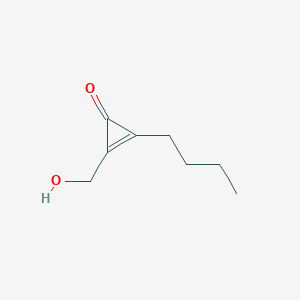
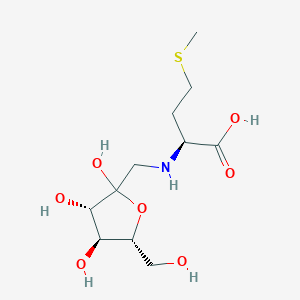
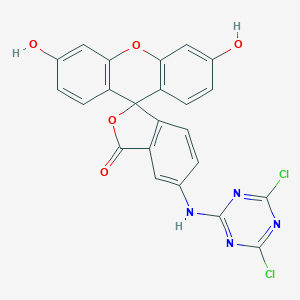
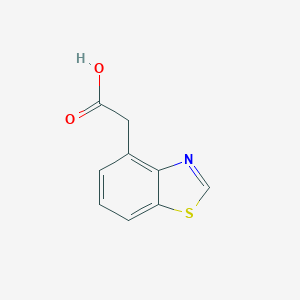
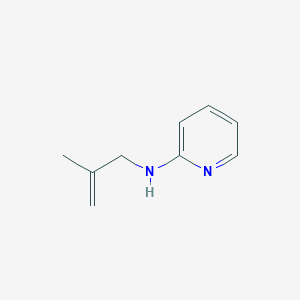
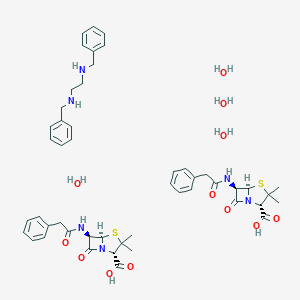
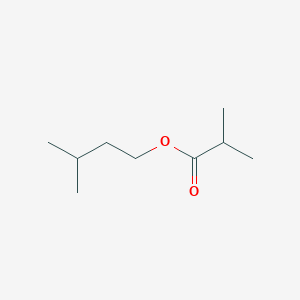
![1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B149017.png)

![2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate](/img/structure/B149026.png)
